6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 1422057-41-7. The molecular formula C₇H₆ClN₃ indicates the presence of seven carbon atoms, six hydrogen atoms, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 167.6 atomic mass units.
The systematic classification places this compound within the broader category of pyrazolopyridines, specifically as a member of the 1H-pyrazolo[3,4-b]pyridine subfamily. The numerical designation [3,4-b] indicates the specific fusion pattern between the pyrazole and pyridine rings, where the pyrazole ring is fused across positions 3 and 4 of the pyridine ring. This fusion pattern distinguishes the compound from other pyrazolopyridine isomers such as pyrazolo[4,3-c]pyridines or pyrazolo[1,5-a]pyridines.
The compound exhibits specific substitution patterns that contribute to its unique chemical identity. The chlorine substituent at position 6 introduces electron-withdrawing characteristics, while the methyl group at position 4 provides electron-donating properties. These complementary electronic effects create a distinctive molecular environment that influences both the compound's reactivity and its physical properties. The Simplified Molecular Input Line Entry System representation CC1=C2/C=N\NC2=NC(Cl)=C1 accurately describes the connectivity pattern and stereochemical arrangement.
Systematic classification within chemical databases utilizes the MDL number MFCD22689608, which provides a unique identifier for database searches and chemical inventory management. The compound's classification as a building block chemical indicates its potential utility in synthetic organic chemistry applications, particularly in the construction of more complex heterocyclic frameworks.
Tautomeric Forms and Stability Considerations
The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, with important implications for its physical properties and chemical reactivity. Pyrazolo[3,4-b]pyridines demonstrate two possible tautomeric forms: the 1H-isomer and the 2H-isomer, corresponding to different positions of hydrogen attachment on the pyrazole nitrogen atoms. Theoretical calculations using AM1 methods have demonstrated that the 1H-tautomer exhibits greater thermodynamic stability by approximately 37.03 kilojoules per mole compared to the 2H-tautomer.
The preferential stability of the 1H-tautomeric form in this compound arises from enhanced aromatic circulation throughout both the pyrazole and pyridine rings. This aromatic stabilization occurs because the 1H-substituted structure allows for optimal electron delocalization across the entire bicyclic framework, whereas the 2H-tautomer exhibits restricted aromatic circulation due to the positioning of double bonds within the pyrazole ring. The presence of substituents at positions 4 and 6 further influences tautomeric equilibrium through electronic effects.
Ab initio quantum chemical calculations have provided detailed insights into the tautomeric preferences of substituted pyrazolopyridines, revealing that neutral 1H-tautomers predominate under standard conditions. Upon protonation, these calculations indicate that proton migration occurs to favor charged [2H,7H] tautomeric forms, demonstrating the pH-dependent nature of tautomeric equilibria. The electron-donating methyl substituent at position 4 and the electron-withdrawing chlorine substituent at position 6 create a balanced electronic environment that stabilizes the 1H-tautomeric form.
| Tautomeric Form | Relative Stability | Electronic Configuration | Aromatic Character |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Higher (by 37.03 kJ/mol) | Full aromatic circulation | Complete delocalization |
| 2H-Pyrazolo[3,4-b]pyridine | Lower | Restricted circulation | Limited delocalization |
The stability considerations extend beyond simple tautomeric preferences to encompass the influence of substituent effects on overall molecular stability. The chlorine substituent at position 6 provides additional stabilization through inductive electron withdrawal, while the methyl group at position 4 contributes stabilization through hyperconjugative effects. This combination of electronic influences creates a thermodynamically favored molecular arrangement that explains the observed predominance of the 1H-tautomeric form in both solution and solid-state environments.
X-ray Crystallographic Analysis of Molecular Geometry
Although direct X-ray crystallographic data for this compound is not available in the current literature, extensive crystallographic studies of closely related pyrazolo[3,4-b]pyridine derivatives provide valuable insights into the expected molecular geometry and solid-state arrangement. Crystallographic analysis of six closely related pyrazolo[3,4-b]pyridine derivatives has revealed important structural features that are directly applicable to understanding the three-dimensional architecture of this compound.
The molecular geometry of pyrazolo[3,4-b]pyridine frameworks consistently demonstrates a planar bicyclic arrangement with minimal deviation from coplanarity between the pyrazole and pyridine rings. Bond lengths within the fused ring system typically range from 1.34 to 1.39 Ångströms for carbon-carbon bonds and 1.32 to 1.35 Ångströms for carbon-nitrogen bonds, consistent with aromatic character throughout the bicyclic framework. The fusion angle between the pyrazole and pyridine rings remains essentially constant at approximately 180 degrees, indicating complete planarity of the heterocyclic core.
Crystallographic investigations of related chloro-substituted pyrazolopyridines reveal that chlorine substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization. The chlorine atom at position 6 in this compound is expected to lie within the plane of the bicyclic system, with a carbon-chlorine bond length of approximately 1.74 Ångströms based on analogous structures. The methyl substituent at position 4 demonstrates rotational freedom around the carbon-carbon bond, with preferred conformations that minimize steric interactions with neighboring atoms.
| Structural Parameter | Expected Range | Typical Value | Reference Compounds |
|---|---|---|---|
| C-C Bond Length | 1.34-1.39 Å | 1.37 Å | Related pyrazolopyridines |
| C-N Bond Length | 1.32-1.35 Å | 1.33 Å | Crystallographic studies |
| C-Cl Bond Length | 1.72-1.76 Å | 1.74 Å | Chloro-substituted analogs |
| Ring Fusion Angle | 179-181° | 180° | Bicyclic frameworks |
Intermolecular interactions in the crystalline state of pyrazolopyridine derivatives involve hydrogen bonding patterns that include carbon-hydrogen to nitrogen interactions and carbon-hydrogen to pi-electron system contacts. The presence of the chlorine substituent introduces additional intermolecular interactions through halogen bonding, potentially influencing crystal packing arrangements and solid-state stability. These crystallographic insights provide essential foundation knowledge for understanding the three-dimensional structure and solid-state behavior of this compound.
Comparative Analysis with Related Pyrazolopyridine Isomers
The structural relationship between this compound and related pyrazolopyridine isomers provides important insights into the influence of substitution patterns and regioisomerism on molecular properties. Comparison with constitutional isomers such as 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine and positional isomers within the pyrazolo[4,3-c]pyridine series reveals distinctive structural and electronic characteristics.
The substitution pattern in this compound, with chlorine at position 6 and methyl at position 4, creates a unique electronic environment compared to the constitutional isomer 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine. In the constitutional isomer, the positioning of substituents reverses the electronic distribution, with the electron-withdrawing chlorine located at position 4 and the electron-donating methyl group at position 6. This substitution pattern reversal significantly alters the compound's electronic properties and potential reactivity profiles.
Comparative analysis with pyrazolo[4,3-c]pyridine isomers, such as 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine, reveals fundamental differences in ring fusion patterns. The [4,3-c] fusion pattern places the pyrazole ring across positions 4 and 3 of the pyridine ring, creating a distinctly different bicyclic framework with altered electronic distribution and molecular geometry. These regioisomeric differences result in compounds with substantially different chemical and physical properties despite identical molecular formulas.
| Compound | Fusion Pattern | CAS Number | Electronic Character | Molecular Weight |
|---|---|---|---|---|
| This compound | [3,4-b] | 1422057-41-7 | Balanced electronic distribution | 167.6 |
| 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine | [3,4-b] | 17902-30-6 | Reversed electronic pattern | 167.6 |
| 6-Chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine | [4,3-c] | 1589540-63-5 | Alternative ring fusion | 167.6 |
The diversity analysis of pyrazolopyridine substitution patterns indicates that methyl and hydrogen substituents represent the most common modifications, accounting for more than three-quarters of known derivatives. The presence of chlorine substituents, while less common, provides important electronic modulation that influences both the reactivity and stability of the resulting compounds. The specific combination of chlorine and methyl substituents in this compound represents a balanced approach to molecular design, incorporating both electron-withdrawing and electron-donating effects within a single framework.
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQOYKTUYYYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247501 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-41-7 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422057-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazolopyridine derivative . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride . Reaction conditions may vary but often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolopyridines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine serves as a critical scaffold in the development of kinase inhibitors, which are promising candidates for anticancer therapies. Its structure allows for various modifications that enhance its efficacy against specific targets:
- Kinase Inhibition : The compound has shown the ability to inhibit several kinases implicated in cancer progression, such as glycogen synthase kinase 3 (GSK-3) and fibroblast growth factor receptors (FGFR) .
- Antiviral and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties, making them suitable for drug development against infectious diseases .
Biological Studies
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions:
- Enzyme Inhibition : This compound is employed to investigate the mechanisms of enzyme action and inhibition. Its ability to bind to active sites of enzymes provides insights into biochemical pathways relevant in disease states .
- Protein-Ligand Interactions : The compound is also used in studies focusing on how small molecules interact with proteins, which is crucial for understanding drug mechanisms and designing new therapeutics .
Materials Science
In materials science, this compound can be incorporated into polymers and other materials:
- Polymer Modification : The compound's unique chemical properties allow it to be integrated into polymer matrices, altering their mechanical and thermal properties. This application is particularly useful in developing advanced materials with specific functionalities .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound is involved in the synthesis of various bioactive compounds:
- Synthesis Pathways : The compound can be synthesized through various methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the efficient production of complex derivatives with high yields .
- Diversity of Derivatives : More than 300,000 derivatives have been reported in literature, showcasing the versatility of this compound as a precursor for diverse medicinal agents .
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound effectively inhibited GSK-3 activity in vitro. This inhibition was linked to reduced cell proliferation in cancer cell lines, highlighting the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can block their activity and disrupt downstream signaling pathways, leading to reduced cell growth and survival .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular weight calculated from formula in ; †Estimated based on substituents.
Key Observations:
- Electron Effects : Chlorine (electron-withdrawing) at position 6 enhances electrophilic reactivity, while methyl or methoxy groups (electron-donating) at position 4 modulate ring electron density .
- Solubility : Carboxylic acid (e.g., ) or ester groups (e.g., ) improve aqueous solubility compared to the methyl/chloro-substituted parent compound.
- Bioactivity: Sulfonamide and aminoalkyl chains (e.g., L87 ) enhance antimalarial activity, likely via target binding or membrane penetration.
Biological Activity
6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 4-position. Its molecular formula is , with a molar mass of approximately 158.59 g/mol. The presence of the chloro and methyl groups significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₂ |
| Molar Mass | 158.59 g/mol |
| Structure Type | Pyrazolo[3,4-b]pyridine |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication mechanisms.
- Analgesic Effects : It has been reported to reduce pain in experimental models.
- Anti-inflammatory Properties : The compound demonstrates significant inhibition of inflammatory pathways, particularly through COX-2 inhibition.
- Anticancer Potential : It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Inhibition of Kinases : this compound has been identified as an effective inhibitor of CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity can lead to targeted anticancer therapies with reduced side effects compared to traditional chemotherapeutics .
- COX-2 Inhibition : In vitro studies have demonstrated that this compound significantly inhibits COX-2 activity, which is associated with inflammatory responses. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol .
Study on Anticancer Activity
A study evaluated the effects of this compound on human tumor cell lines (HeLa, HCT116, A375). The results indicated substantial antiproliferative effects, highlighting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In another investigation focused on inflammatory models, the compound was tested for its ability to reduce edema in carrageenan-induced paw edema in rats. The findings suggested that it effectively mitigated inflammation comparable to established anti-inflammatory drugs .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Nucleophilic Aromatic Substitution : This method exploits the electron-withdrawing properties of the chloro group to facilitate nucleophilic attack.
- Cross-Coupling Reactions : Recent advances have introduced methods such as Suzuki-Miyaura coupling to achieve high yields and selectivity in synthesizing derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine?
- Answer : The compound is typically synthesized via condensation of hydrazine derivatives with β-aminocrotononitrile or benzoylacetonitrile, followed by chlorocyclization using POCl₃. Purification is achieved via recrystallization from ethanol . Microwave-assisted methods have also been reported, reducing reaction times while maintaining yields (e.g., 4-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl derivatives synthesized under microwave irradiation) .
Q. How is structural characterization performed for pyrazolo[3,4-b]pyridine derivatives?
- Answer : Key techniques include:
- NMR spectroscopy : Confirms substitution patterns and regiochemistry (e.g., δ 2.28 ppm for CH₃ groups in 3-methyl derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1677 cm⁻¹) .
- Elemental analysis : Validates purity and composition (e.g., C, H, N percentages matching theoretical values) .
Q. What safety precautions are recommended when handling this compound?
- Answer : Standard protocols include:
- Avoiding skin/eye contact (use PPE like gloves and goggles).
- Immediate removal of contaminated clothing and consultation with a physician .
- Proper ventilation to mitigate inhalation risks, especially during POCl₃-mediated reactions .
Advanced Research Questions
Q. How do substituents at the 4-position influence reactivity and biological activity?
- Answer : Substitutions (e.g., aryl, alkyl, or phosphoramidate groups) modulate electronic and steric properties, affecting nucleophilic aromatic substitution kinetics. For example:
- Phosphoramidate derivatives (8a-l) exhibit enhanced solubility and potential kinase inhibition .
- Anti-inflammatory activity is observed in pyrazolo[3,4-d]pyrimidine derivatives with aryloxy/alkoxy substituents (e.g., 8a,b) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Answer : Discrepancies (e.g., shifted NMR peaks) arise from tautomerism or solvent effects. Solutions include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex mixtures .
- X-ray crystallography : Provides unambiguous structural confirmation (e.g., archived CIF data for 6-amino-3-methyl derivatives) .
Q. How can microwave irradiation optimize the synthesis of pyrazolo[3,4-b]pyridine derivatives?
- Answer : Microwave methods reduce reaction times (e.g., 30–60 minutes vs. 12–24 hours) and improve yields by enhancing reaction homogeneity. Example: Synthesis of 3h (4-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl derivatives) achieved 72.5% yield under microwave conditions .
Q. What mechanistic insights explain the regioselectivity of chlorocyclization?
- Answer : POCl₃ acts as both a chlorinating agent and acid catalyst, promoting cyclization via intermediate enol ethers. The 6-chloro substituent forms preferentially due to electronic stabilization of the transition state .
Q. How are structure-activity relationships (SAR) studied for kinase inhibition?
- Answer : Key approaches include:
- Molecular docking : Predicts binding affinity with kinase active sites (e.g., pyridyl-substituted pyrazolo[4,3-c]pyridines targeting ATP pockets) .
- In vitro assays : Validates inhibitory potency (e.g., IC₅₀ values for phosphoramidate derivatives) .
Methodological Tables
Table 1 : Comparison of Synthetic Methods for Pyrazolo[3,4-b]pyridine Derivatives
| Method | Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional | POCl₃, reflux, 12–24 hr | 60–75 | High reproducibility | |
| Microwave-assisted | 150°C, 30–60 min | 70–85 | Reduced time, energy efficiency |
Table 2 : Common Analytical Data for 3-Methyl Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
